molecular formula C19H28FN3O2 B4972051 N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide

Katalognummer B4972051
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: DWIDSFMBEUKYRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide, also known as Lemborexant, is a novel dual orexin receptor antagonist. It is a potential drug candidate for the treatment of insomnia and other sleep disorders.

Wirkmechanismus

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide works by blocking the activity of orexin receptors in the brain. Orexin is a neuropeptide that regulates wakefulness and arousal. By blocking the orexin receptors, N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide promotes sleep and reduces wakefulness. The compound has a high affinity for both orexin receptor subtypes, OX1R and OX2R, which makes it a potent dual orexin receptor antagonist.
Biochemical and Physiological Effects
N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide has been shown to have a dose-dependent effect on sleep parameters. It increases the duration of non-REM sleep and reduces the duration of wakefulness. The compound also has minimal effects on the cardiovascular and respiratory systems, making it a safe and well-tolerated drug.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. The compound has a well-defined mechanism of action, which allows for precise and targeted studies. However, the limitations of N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide include its high cost and limited availability for research purposes.

Zukünftige Richtungen

There are several future directions for the research and development of N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide. One potential area of study is its use in combination with other drugs for the treatment of sleep disorders. Another direction is the exploration of its potential use in other neurological disorders such as anxiety and depression. Additionally, further studies are needed to determine the long-term safety and efficacy of N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide.
Conclusion
N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide is a promising drug candidate for the treatment of insomnia and other sleep disorders. Its well-defined mechanism of action and minimal side effects make it a safe and effective drug. Further research is needed to explore its potential use in other neurological disorders and to determine its long-term safety and efficacy.

Synthesemethoden

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide is synthesized through a multi-step process that involves the reaction of 1-(2-fluorobenzyl)piperidine with ethyl 3-aminocrotonate to form an intermediate. The intermediate is then reacted with 2-isoxazolidinone to form the final product, N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide. The synthesis method has been optimized to produce high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating insomnia. The compound has shown promising results in improving sleep onset latency, total sleep time, and sleep efficiency. It has also been studied for its potential use in treating other sleep disorders such as narcolepsy and obstructive sleep apnea.

Eigenschaften

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-3-(1,2-oxazolidin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O2/c1-21(19(24)9-12-23-11-5-13-25-23)17-7-4-10-22(15-17)14-16-6-2-3-8-18(16)20/h2-3,6,8,17H,4-5,7,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIDSFMBEUKYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)CCN3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.